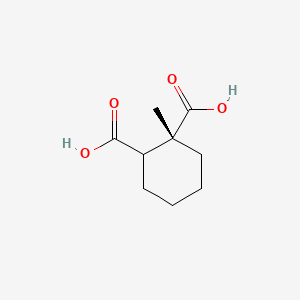

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid

Description

cis-1,2-Cyclohexanedicarboxylic acid (CAS: 610-09-3) is a bicyclic dicarboxylic acid with two carboxyl groups in a cis-configuration on the cyclohexane ring. Its molecular formula is C₈H₁₂O₄, and molar mass is 172.18 g/mol . The compound is also known as cis-hexahydrophthalic acid and is structurally analogous to phthalic acid but with a saturated cyclohexane backbone. It is synthesized via isomerization of cis-1,2-cyclohexanedicarboxylic anhydride or through chiral resolution using resolving agents like R-(+)-α-methylbenzylamine . Key physical properties include a melting point of 188–192°C and pKa values of 4.34 (first dissociation) and 6.76 (second dissociation) at 20°C .

The compound is widely used in polymer chemistry (e.g., as a curing agent for epoxy resins) , pharmaceuticals (e.g., angiotensin-converting enzyme (ACE) inhibitors) , and catalysis . Its stereochemistry and carboxyl group positioning significantly influence its reactivity and applications.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(1R)-1-methylcyclohexane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6?,9-/m1/s1 |

InChI Key |

PMUPSYZVABJEKC-IOJJLOCKSA-N |

Isomeric SMILES |

C[C@]1(CCCCC1C(=O)O)C(=O)O |

Canonical SMILES |

CC1(CCCCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of this compound generally involves multi-step synthetic sequences starting from substituted cyclohexane or aromatic precursors. Key strategies include:

- Hydrogenation of substituted aromatic dicarboxylic acids to obtain cyclohexanedicarboxylic acid derivatives with controlled cis/trans stereochemistry.

- Diels-Alder reactions involving substituted dienes and dienophiles to build the cyclohexane ring with appropriate substituents.

- Functional group transformations such as oxidation, reduction, and carboxylation to install the dicarboxylic acid moieties.

Hydrogenation of Aromatic Precursors

A prominent method involves the catalytic hydrogenation of methyl-substituted benzenedicarboxylic acids (e.g., methyl phthalic acid derivatives) to yield the corresponding cyclohexanedicarboxylic acids with methyl substituents in the cis configuration.

- Catalysts and Conditions: Supported rhodium or ruthenium catalysts are commonly used under hydrogen pressure in the presence of tertiary cyclic amide solvents such as N-methylpyrrolidone (NMP) to enhance selectivity and solubility of reactants.

- Process Details: The hydrogenation proceeds in two main steps:

- Hydrogenation of the aromatic ring to form the cyclohexane ring while maintaining carboxylic acid groups.

- Optional further hydrogenation of carboxylic acid groups to hydroxymethyl groups if desired.

- Stereoselectivity: The cis/trans ratio of the cyclohexanedicarboxylic acid products typically ranges from 3.0 to 5.2, favoring the cis isomer due to catalyst and solvent effects.

Diels-Alder Based Synthesis

Although specific literature on cis-1-methyl substitution is limited, general cyclohexanedicarboxylic acid derivatives have been prepared via Diels-Alder reactions of butadiene with maleic anhydride or substituted analogs, followed by hydrogenation and hydrolysis steps.

Functional Group Transformations and Salt Formation

After obtaining the this compound, it can be converted into various salts (e.g., sodium, potassium, ammonium, manganese) to study properties or for applications in agriculture and biology.

Crystallization and Purification

Purification of the cis isomer is achieved by crystallization under controlled pH and temperature conditions.

- Continuous crystallization processes using sulfuric acid to adjust pH to around 2.6–2.8 are effective for isolating cyclohexanedicarboxylic acids with high purity.

- Temperatures between 20°C and 110°C and pressures from atmospheric to 40 psig are typical operation ranges.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The hydrogenation of aromatic precursors under rhodium or ruthenium catalysis in tertiary cyclic amide solvents is the most selective and industrially viable method for producing this compound with high cis isomer content.

- The Diels-Alder approach provides a flexible route to cyclohexanedicarboxylic acids with alkyl substituents, using relatively inexpensive and crude starting materials, though with less stereochemical control.

- The formation of metal salts of the acid confirms the structural integrity and allows exploration of biological activities, demonstrating the compound's utility beyond synthesis.

- Purification by controlled crystallization is essential to isolate the cis isomer in high purity, enabling further applications.

Chemical Reactions Analysis

Types of Reactions

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis vs. Trans Isomerism

cis-1,2-Cyclohexanedicarboxylic acid is compared to its trans-1,2-cyclohexanedicarboxylic acid isomer (CAS: 2305-32-0):

The cis isomer exhibits stronger acidity due to reduced steric hindrance between carboxyl groups, while the trans isomer has lower solubility and distinct stereochemical effects in catalysis .

Positional Isomers (1,3 and 1,4 Cyclohexanedicarboxylic Acids)

cis-1,2-cyclohexanedicarboxylic acid is compared to 1,3- and 1,4-cyclohexanedicarboxylic acids :

The 1,4-isomer (e.g., diisononyl ester, CAS: 166412-78-8) is commonly used as a plasticizer due to its flexible backbone, while 1,2-isomers are preferred in chiral synthesis .

Ester Derivatives

Monomethyl esters and diisononyl esters are key derivatives:

| Derivative | Molecular Formula | Molar Mass (g/mol) | Application |

|---|---|---|---|

| Monomethyl ester (cis) | C₉H₁₄O₄ | 186.21 | Intermediate in drug synthesis |

| Diisononyl ester (1,2) | C₂₆H₄₈O₄ | 424.7 | Plasticizer |

The monomethyl ester of cis-1,2-cyclohexanedicarboxylic acid has a melting point of 66.5–68°C, while the trans-ester melts at 93–95°C .

Biological Activity

Cis-1-Methyl-1,2-cyclohexanedicarboxylic acid (also referred to as CCA) is a compound of interest due to its potential biological activities, particularly in the context of its effects on cellular differentiation and potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of CCA, with a focus on its mechanisms of action, effects on various cell types, and implications for medical use.

- Chemical Formula : C₉H₁₄O₄

- Molecular Weight : 174.21 g/mol

- CAS Registry Number : 610-09-3

Research indicates that CCA exhibits significant biological effects, particularly in the context of neuroblastoma cell differentiation. The compound has been shown to induce maturation in murine neuroblastoma cells in vitro, suggesting a role in neurodevelopmental processes.

Key Findings:

- Induction of Differentiation : CCA promotes the differentiation of neuroblastoma cells by affecting mitochondrial metabolism and protein synthesis. Studies have demonstrated that treatment with CCA leads to a dose-dependent decrease in cell proliferation and an increase in markers associated with neuronal differentiation .

- Mitochondrial Activity : The compound has been observed to reduce oxygen consumption in neuroblastoma cells, indicating a shift in metabolic activity that favors differentiation over proliferation .

- Cytotoxicity and Antitumor Activity : In various studies, CCA has been associated with cytotoxic effects against cancer cells, particularly when used in conjunction with other chemotherapeutic agents. For example, when encapsulated in liposomes, CCA enhanced the loading and release profiles of doxorubicin (DOX), leading to improved efficacy and reduced cardiotoxicity compared to free DOX formulations .

Case Studies

Several studies have highlighted the biological activity of CCA:

- Neuroblastoma Differentiation Study : A study published in Biochemical and Biophysical Research Communications demonstrated that CCA significantly stimulates the synthesis of mitochondrial proteins associated with differentiation pathways in neuroblastoma cells . This research provides insights into potential therapeutic applications for treating neuroblastoma.

- Antitumor Efficacy with Doxorubicin : Research investigating the effects of CCA on DOX-loaded liposomes showed that CCA not only improved drug loading but also facilitated controlled release under acidic conditions typical of tumor microenvironments. This approach reduced systemic toxicity while enhancing local antitumor activity .

Biological Activity Summary Table

Safety and Toxicology

The safety profile of CCA is still under investigation. Preliminary studies suggest that while it exhibits beneficial effects on certain cell types, further research is necessary to fully understand its toxicity profile and potential side effects, particularly when used as part of combination therapies.

Q & A

Q. What are the key structural characteristics of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid, and how do they influence its reactivity?

The compound (CAS 610-09-3) has the molecular formula C₈H₁₂O₄ (MW 172.18) with a cyclohexane ring substituted by two carboxylic acid groups in the 1,2-cis configuration. This spatial arrangement creates steric hindrance and electronic effects that impact reactivity, such as in esterification or coordination chemistry. The rigid cis geometry limits conformational flexibility, favoring specific reaction pathways like selective hydrogen bonding or stereocontrolled derivatization .

Q. What synthetic methodologies are recommended for preparing this compound?

A standard approach involves hydrolyzing cis-1,2-cyclohexanedicarboxylic anhydride in boiling water, yielding the acid with a melting point of 191–194°C. For isomerization, heating the cis-acid with aqueous HCl at 170–180°C for 8 hours produces the trans isomer (61.5% yield after recrystallization from ethanol, m.p. 228.5–230.5°C) .

Q. How can researchers quantitatively analyze this compound in complex matrices?

GC-MS is a validated method after extraction and derivatization. Samples must be collected in waterproof, inert vials. The limit of quantification (LOQ) ranges from 0.5–1 mg/kg. Derivatization steps (e.g., silylation) enhance volatility for accurate detection, while in-house protocols ensure reproducibility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence reaction mechanisms in radical-based transformations?

In the Hunsdiecker reaction, silver salts of both cis- and trans-acids yield trans-1,2-dibromocyclohexane. Isotopic labeling and configuration retention studies suggest isomerization occurs at an intermediate radical stage (e.g., structure III or IV in the reaction pathway), not during salt formation or product isolation. This implies thermodynamic control over stereochemical outcomes .

Q. What role does this compound play in modulating catalyst selectivity for hydrogenation reactions?

When used as a modifier for Pd nanospheres, the cis isomer directs selectivity in acetophenone hydrogenation. Under alkaline conditions, it shifts product distribution from phenethyl alcohol to ethylbenzene. This is attributed to steric effects altering substrate adsorption on the catalyst surface, which can be probed via kinetic isotope labeling or in situ IR spectroscopy .

Q. How can this compound be utilized in polymerization to tailor material properties?

The compound reacts with epoxidized oleic acid via ring-opening polymerization, initiated by triethylamine. The resulting polyesters exhibit tunable thermal stability (analyzed by DSC) and electrical conductivity (measured via impedance spectroscopy). Varying the molar ratio of anhydride to epoxide adjusts crosslinking density, impacting glass transition temperatures (Tg) by 10–15°C .

Q. What experimental strategies are effective for studying this compound as a ligand in coordination chemistry?

The cis geometry makes it a cost-effective ligand precursor for Mo/W dithiolene complexes. Comparative studies with trans-1,2-cyclohexanediol show enhanced stability in aqueous media due to stronger chelation. Ligand exchange kinetics can be monitored using UV-Vis spectroscopy, with binding constants (K) calculated via Job’s method .

Q. What regulatory considerations apply to this compound derivatives in food-contact materials?

The calcium salt (CAS 491589-22-1) has a specific migration limit (SML) of 5 mg/kg in the EU. Compliance testing involves accelerated aging of polymer matrices (e.g., PET) followed by HPLC-UV analysis. Method validation requires spiked recovery rates ≥90% and precision RSD <5% .

Methodological Guidance

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm cis/trans configurations.

- Reaction Optimization : Screen Brønsted/Lewis acids (e.g., HCl vs. H₂SO₄) to control isomerization efficiency.

- Catalytic Studies : Employ DFT calculations to model steric effects on transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.